Proteolytic Stability: β- vs α-Amino Acids
Peptides containing β-amino acids, such as those derived from Boc-L-beta-homoisoleucine, exhibit complete resistance to proteolytic degradation by common peptidases, whereas α-peptides are rapidly hydrolyzed. In a study of ten β-peptides, all were completely resilient to proteolysis by a panel of enzymes [1]. This stands in stark contrast to α-peptides, which typically show half-lives on the order of minutes to hours in plasma [2].
| Evidence Dimension | Proteolytic stability |
|---|---|
| Target Compound Data | No degradation observed for β-peptides after enzyme exposure |
| Comparator Or Baseline | α-Peptides (e.g., Boc-L-isoleucine-containing peptides) |
| Quantified Difference | Complete resistance vs. rapid degradation (minutes to hours) |
| Conditions | Enzymatic assay with a panel of common peptidases |
Why This Matters
This class-level advantage directly translates to extended in vivo half-life, reducing dosing frequency and improving therapeutic efficacy for peptide-based drugs.
- [1] Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(6), 1415-1429. View Source
- [2] Chang, D. H., et al. (2025). Machine learning-driven discovery of highly selective antifungal peptides containing non-canonical β-amino acids. Chemical Science, 16(13), 5579-5594. View Source
